3,7-Dimethyloctanoyl Chloride
Description
3,7-Dimethyloctanoyl chloride is a branched acyl chloride with the molecular formula C₁₀H₁₇ClO. It features a carbonyl chloride (-COCl) functional group and methyl substituents at the 3rd and 7th positions of an eight-carbon chain. Acyl chlorides like this are highly reactive intermediates in organic synthesis, commonly used for introducing acyl groups into target molecules via nucleophilic substitution or Friedel-Crafts acylation. The branching at positions 3 and 7 introduces steric effects, which may influence its reactivity, solubility, and stability compared to linear analogs.
Properties
Molecular Formula |
C10H19ClO |
|---|---|
Molecular Weight |
190.71 g/mol |
IUPAC Name |
3,7-dimethyloctanoyl chloride |
InChI |
InChI=1S/C10H19ClO/c1-8(2)5-4-6-9(3)7-10(11)12/h8-9H,4-7H2,1-3H3 |
InChI Key |
RXNJHYGISMJXPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CC(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Triphenylmethyl Chloride (Trityl Chloride)
- Structure: Unlike 3,7-dimethyloctanoyl chloride, trityl chloride (C₁₉H₁₅Cl) features a chlorine atom attached to a central carbon bonded to three phenyl groups .
- Reactivity: Trityl chloride is relatively stable due to the steric protection of the chlorine atom by the bulky phenyl groups. It is primarily used as a protecting group for alcohols in organic synthesis. In contrast, this compound’s -COCl group is highly electrophilic, making it more reactive toward nucleophiles like amines or alcohols.
- Applications: Trityl chloride’s stability suits long-term protection strategies, while this compound’s reactivity favors rapid acylation reactions.
7-Chloro-3-methyl-1H-indole-2-carboxylic Acid
- Structure : This compound (CAS 16381-48-9) has a chlorine atom at position 7 and a methyl group at position 3 on an indole ring, with a carboxylic acid substituent at position 2 .
- Functional Differences: The carboxylic acid group (-COOH) is less reactive than the acyl chloride (-COCl), highlighting how functional groups dictate reactivity. The indole ring’s aromaticity also contrasts with the aliphatic chain of this compound.
- Steric Effects : Both compounds exhibit steric hindrance from methyl groups, but the indole’s rigid structure may limit conformational flexibility compared to the branched aliphatic chain.
Reactivity Trends
- Nucleophilic Substitution : Acyl chlorides undergo rapid reactions with nucleophiles (e.g., alcohols to form esters). In contrast, trityl chloride reacts sluggishly unless activated by Lewis acids .
- Thermal Stability : Trityl chloride’s stability at room temperature (evidenced by its use in long-term protection) differs markedly from acyl chlorides, which often require refrigeration to prevent decomposition.
Physical State and Handling
- This compound: Likely a liquid at room temperature (inferred from similar aliphatic acyl chlorides). It is expected to be moisture-sensitive, requiring anhydrous storage.
- 7-Chloro-3-methyl-1H-indole-2-carboxylic Acid : A solid (as indicated by its recrystallization in ) with higher stability but still requiring precautions due to its chlorine substituent .
Data Table: Comparative Properties of Chlorinated Compounds
Preparation Methods
Oxidation of (3S)-3,7-Dimethyloctan-1-ol
The synthesis begins with the oxidation of (3S)-3,7-dimethyloctan-1-ol (3) to the corresponding carboxylic acid. This step employs periodic acid () and pyridinium chlorochromate (PCC) in acetonitrile under controlled conditions.
Reaction Conditions:
-
Reagents:
-
Periodic acid (7.2 g, 31.4 mmol)
-
Pyridinium chlorochromate (0.06 g, 0.278 mmol)
-
Acetonitrile (130 mL total volume)
-
-
Temperature: 0°C (initial), progressing to room temperature.
-
Duration: 1 hour at 0°C, followed by 3 hours at room temperature.
The alcohol is added dropwise to the cooled acid mixture, ensuring controlled exothermicity. Post-reaction, acetonitrile is evaporated, and the crude product is extracted with ethyl acetate, washed with aqueous NaHSO₃ and brine, and dried to yield (3S)-3,7-dimethyloctanoic acid (4) with 98% efficiency.
Characterization Data:
-
H NMR (400 MHz, CDCl₃): δ = 2.34 (t, Hz, 2H), 1.62–1.52 (m, 1H), 1.40–1.25 (m, 6H), 0.91 (d, Hz, 6H).
-
C NMR (100 MHz, CDCl₃): δ = 180.2 (C=O), 42.1, 34.8, 29.7, 27.3, 22.7, 19.8.
Chlorination to 3,7-Dimethyloctanoyl Chloride
Thionyl Chloride-Mediated Chlorination
The carboxylic acid (4) is converted to the acyl chloride using thionyl chloride () in chloroform under reflux.
Reaction Conditions:
-
Reagents:
-
(3S)-3,7-Dimethyloctanoic acid (2.2 g, 12.8 mmol)
-
Thionyl chloride (5 mL, 68.9 mmol)
-
Chloroform (10 mL)
-
-
Temperature: Reflux (~61°C for chloroform).
-
Duration: 3 hours.
The reaction mixture is stirred under reflux, after which excess and solvent are removed via reduced-pressure distillation. The product, (3S)-3,7-dimethyloctanoyl chloride (5), is obtained as a colorless oil in 99% yield.
Characterization Data:
Alternative Chlorinating Agents
Critical Analysis of Reaction Parameters
Solvent and Temperature Optimization
The use of chloroform as a solvent for chlorination ensures homogeneity and facilitates reflux conditions. Elevated temperatures (~61°C) accelerate the reaction without promoting decomposition, as evidenced by the high purity of the distilled product.
Purification Techniques
Post-chlorination, the product is purified via Kugelrohr distillation, a short-path distillation method effective in separating volatile acyl chlorides from non-volatile residues. This step is critical for achieving >99% purity.
Data Tables
Table 1. Key NMR Assignments for (3S)-3,7-Dimethyloctanoyl Chloride
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H | 2.88 | dd | 1H | CH₂COCl |
| H | 2.68 | dd | 1H | CH₂COCl |
| C | 173.8 | - | - | C=O |
Table 2. Reaction Summary
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Oxidation to Acid | , PCC | 0°C → RT, 4 hours | 98% |
| Chlorination to Acyl Chloride | Reflux, 3 hours | 99% |
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling 3,7-dimethyloctanoyl chloride in laboratory settings?
- Methodological Answer :
- Storage : Keep containers tightly sealed in a cool, dry environment to prevent hydrolysis. Use inert gas purging (e.g., nitrogen) for moisture-sensitive reactions .
- Handling : Work in a fume hood with PPE (gloves, lab coat, goggles). Avoid contact with water, alcohols, or amines, as rapid exothermic reactions may occur .
- Waste Disposal : Neutralize residual chloride with aqueous sodium bicarbonate before disposal. Follow institutional guidelines for chlorinated waste .
Q. How can researchers design a preliminary synthesis protocol for this compound?
- Methodological Answer :
- Starting Material : Begin with 3,7-dimethyloctanoic acid. Use thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions.
- Reaction Monitoring : Track progress via TLC (hexane:EtOAc 2:1 eluent) to confirm acid consumption and product formation .
- Purification : Distill under reduced pressure (e.g., 80–100°C at 10 mmHg) to isolate the acyl chloride .
Q. What literature review strategies ensure comprehensive data collection for this compound?
- Methodological Answer :
- Database Searches : Use CAS/EC numbers (if available) in SciFinder, Reaxys, and PubMed. Prioritize peer-reviewed journals and patents for synthetic routes .
- Keyword Filters : Combine terms like “enantioselective synthesis,” “spectroscopic characterization,” and “hydrolysis kinetics.” Exclude industrial-scale production studies .
Advanced Research Questions
Q. How can enantioselective synthesis of (S)-3,7-dimethyloctanoyl chloride be optimized?
- Methodological Answer :
- Chiral Catalysts : Employ enantiopure auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation catalysts .
- Purity Assessment : Use chiral HPLC or polarimetry to determine enantiomeric excess (ee). Reported ee values ≥99% require rigorous exclusion of racemization pathways .
- Table : Key Parameters for Optimization
| Parameter | Target Range |
|---|---|
| Reaction Temp. | -20°C to 0°C |
| Catalyst Loading | 1–5 mol% |
| ee Threshold | ≥98% |
Q. What advanced techniques resolve contradictions in spectroscopic data for acyl chloride derivatives?
- Methodological Answer :
- Multi-Technique Validation : Combine ¹H/¹³C NMR (400 MHz), IR (C=O stretch ~1800 cm⁻¹), and mass spectrometry to confirm structure. Cross-reference with computational models (DFT) for vibrational mode assignments .
- Contradiction Analysis : Discrepancies in carbonyl signals may arise from solvent interactions or residual acid. Repeat analyses in dry CDCl₃ and compare with literature .
Q. How can reaction kinetics of this compound be studied under varying conditions?
- Methodological Answer :
- Kinetic Setup : Use in situ FTIR or conductimetry to monitor hydrolysis rates in aqueous/organic biphasic systems.
- Variable Testing : Adjust pH, temperature, and nucleophile concentration (e.g., water, amines). For example:
- Activation Energy : Calculate via Arrhenius plots from rate constants at 25°C, 40°C, and 60°C .
- Data Interpretation : Compare observed rates with Marcus theory predictions for nucleophilic acyl substitution .
Data Management & Reporting
Q. What are best practices for documenting experimental results involving this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
